rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2R,3S) configuration. The presence of amino, hydroxy, and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the amino, hydroxy, and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its therapeutic potential in treating various diseases.
- Used in the formulation of drugs targeting specific molecular pathways.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, leading to its biological effects.
Comparison with Similar Compounds
- rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid
- rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid methyl ester
Comparison:
- Uniqueness: The hydrochloride form of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid offers enhanced solubility and stability compared to its free acid or ester counterparts.
- Applications: While similar compounds may share some applications, the hydrochloride form is preferred in certain pharmaceutical formulations due to its improved pharmacokinetic properties.
This detailed article provides a comprehensive overview of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(1S,2S,3R)-3-amino-2-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H/t4-,5+,6-;/m0./s1 |
InChI Key |
AYRAYBWVUDVTIK-YAFCINRGSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)N)O)C(=O)O.Cl |
Canonical SMILES |
C1CC(C(C(C1)N)O)C(=O)O.Cl |
Origin of Product |
United States |
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